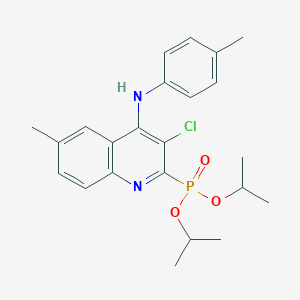

![molecular formula C24H22N4O4 B380483 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate CAS No. 342779-99-1](/img/structure/B380483.png)

4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate” is a chemical compound . It belongs to the class of compounds known as dihydropyrano pyrazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates were synthesized by a reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . Another method involves a one-pot, efficient, four-component condensation of hydrazine hydrate, ethyl acetoacetate, arylaldehydes, and malononitrile .Chemical Reactions Analysis

Dihydropyrano[2,3-c]pyrazoles have been synthesized via the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes . Various catalysts have been used to facilitate these reactions, including γ-alumina, glycine, ionic liquids, L-proline, imidazole, I2, and triethylamine .Applications De Recherche Scientifique

Green Chemistry Synthesis

The synthesis of dihydropyrano[2,3-c]pyrazole derivatives, including our compound of interest, can be achieved using nano-eggshell/Ti (IV) as a natural-based catalyst . This method emphasizes green chemistry principles by operating under solvent-free conditions, which leads to reduced reaction times, increased yields, and the elimination of toxic organic solvents .

Medicinal Chemistry

Dihydropyrano[2,3-c]pyrazoles exhibit a range of biological activities. They are known for their anti-microbial , anti-inflammatory , anti-cancer , bactericidal , molluscicidal , and kinase inhibitory activities . This implies that our compound could potentially be used in the development of new therapeutic agents targeting these areas.

Catalysis

The compound can be synthesized via a four-component reaction facilitated by various catalysts. The use of heterogeneous catalysts like nano-eggshell/Ti (IV) is particularly noteworthy as it allows for the recycling and reusability of the catalyst, which is economically and environmentally beneficial .

Combinatorial Chemistry

Dihydropyrano[2,3-c]pyrazoles are essential in combinatorial chemistry due to their utility in one-pot synthesis of complex molecules. This approach is advantageous for its atom economy and effectiveness compared to single-step reactions .

Biological Activities

Recent studies have focused on the novel biological activities of pyrazole derivatives. The compound could be part of this research, contributing to the discovery of new drugs with various biological affinities .

Heterocyclic Compounds Synthesis

The compound represents a class of heterocyclic compounds that are structurally significant in natural products such as hormones, antibiotics, and vitamins. Its synthesis contributes to the broader understanding and application of nitrogen-containing heterocycles in science .

Ultrasound-Assisted Reactions

Some dihydropyrano[2,3-c]pyrazoles have been synthesized using ultrasound irradiation, which is an eco-friendly methodology. This technique could be applied to our compound to enhance reaction efficiency and reduce environmental impact .

Pharmaceutical Applications

Given the compound’s structural similarity to other dihydropyrano[2,3-c]pyrazoles with known pharmacological properties, it could be explored for its potential use in pharmaceutical formulations, especially in the areas of anti-inflammatory and anti-cancer medications .

Orientations Futures

The future directions in the research of such compounds could involve exploring their potential applications in medicinal and pharmaceutical chemistry, given their wide range of biological activities . Additionally, the development of environmentally benign methods of preparation of these compounds could be another area of interest .

Propriétés

IUPAC Name |

[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-3-7-17-21-20(16(13-25)22(26)32-23(21)28-27-17)15-10-11-18(19(12-15)30-2)31-24(29)14-8-5-4-6-9-14/h4-6,8-12,20H,3,7,26H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPVDTBPUUNSQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B380400.png)

![3-[4-(difluoromethoxy)phenyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380401.png)

![N-isopropyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B380405.png)

![N-(4-bromophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B380406.png)

![3-[4-(difluoromethoxy)phenyl]-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380409.png)

![3,6-Dibromo-10,11,13,14,16,17,19,20,22,23-decahydrodibenzo[q,s][1,4,7,10,13,16]hexaoxacycloicosine](/img/structure/B380412.png)

![3-[4-(difluoromethoxy)phenyl]-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380413.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B380414.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380415.png)

![2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380416.png)

![3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380418.png)

![6-(2,4-dimethylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B380419.png)

![1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B380420.png)